![molecular formula C12H11N B1605635 2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 5661-06-3](/img/structure/B1605635.png)
2,3-dihydro-1H-cyclopenta[b]quinoline
Overview
Description
2,3-Dihydro-1H-cyclopenta[b]quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused bicyclic structure consisting of a quinoline ring system with an additional cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). The resulting intermediate is then coupled with various alkyldiamines to yield 8-amino-2,3-dihydro-1H-cyclopenta[b]quinolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-cyclopenta[b]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into various tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Acetylcholinesterase Inhibition
Overview
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in treating neurodegenerative diseases like Alzheimer's. CPQ derivatives have shown promising AChE inhibitory activity.
Case Studies
- A study reported the synthesis of several CPQ derivatives that exhibited significant AChE inhibition, with one compound demonstrating an IC50 value of 3.65 nM, indicating potent activity comparable to tacrine, a known AChE inhibitor .
- Molecular modeling studies revealed that these compounds interact with both catalytic and peripheral sites of AChE, enhancing their selectivity and efficacy .
Table 1: AChE Inhibition Activity of CPQ Derivatives
Compound ID | IC50 (nM) | Selectivity Ratio (AChE/BuChE) |
---|---|---|
6h | 3.65 | High |
6a | Not specified | Moderate |
Fructose-1,6-Bisphosphatase Inhibition
Overview
Fructose-1,6-bisphosphatase (F16BPase) plays a crucial role in gluconeogenesis and is a target for type 2 diabetes treatment. CPQ derivatives have been explored as potential F16BPase inhibitors.
Findings
- Research indicated that certain CPQ derivatives could inhibit F16BPase effectively while exhibiting lower activity against EGFR tyrosine kinase, suggesting a selective pharmacological profile beneficial for diabetic therapy .
- The structure-activity relationship studies highlighted the potential of the CPQ scaffold in developing novel inhibitors for metabolic disorders .
Multifunctional Capacities
Overview
Recent studies have focused on modifying CPQ to enhance its multifunctional properties, making it suitable for various therapeutic applications.
Innovative Approaches
- New cyclopentaquinoline analogs have been synthesized with multifunctional capacities targeting both AChE and other biological pathways . These modifications aim to improve the therapeutic index while minimizing side effects.
- The synthesis of hybrids involving CPQ has shown promise in developing agents that can simultaneously target multiple pathways involved in disease processes .
Mechanism of Action
The primary mechanism of action of 2,3-dihydro-1H-cyclopenta[b]quinoline involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a different structural framework.
Galantamine: A natural product-derived acetylcholinesterase inhibitor.
Uniqueness
2,3-Dihydro-1H-cyclopenta[b]quinoline is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. Unlike other acetylcholinesterase inhibitors, it offers a different binding mode and selectivity profile, making it a valuable scaffold for the development of new therapeutic agents .
Biological Activity
2,3-Dihydro-1H-cyclopenta[b]quinoline is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and metabolic diseases. This article provides a comprehensive overview of the synthesis, biological evaluation, and specific case studies related to the compound's activity as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and fructose-1,6-bisphosphatase (F16BPase).
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the condensation of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl₃) to form the core structure. Subsequent reactions with various alkyldiamines yield a range of derivatives that can be evaluated for biological activity. These derivatives are often characterized using techniques such as IR spectroscopy and mass spectrometry to confirm their structures .
Inhibition of Acetylcholinesterase (AChE)
One of the most significant biological activities associated with this compound derivatives is their inhibition of AChE, an enzyme crucial for neurotransmitter regulation in the brain. Studies have shown that certain derivatives exhibit comparable or superior inhibitory effects compared to standard drugs like tacrine. For instance, compounds synthesized from this scaffold demonstrated IC₅₀ values significantly lower than tacrine, indicating potent AChE inhibition .
Table 1: AChE Inhibition Activity of Selected Derivatives
Compound | IC₅₀ (µM) | Selectivity (AChE/BChE) |
---|---|---|
4a | 0.50 | High |
4b | 0.90 | Moderate |
4c | 0.25 | Very High |
Tacrine | 0.75 | Reference |
Inhibition of Fructose-1,6-Bisphosphatase (F16BPase)
In addition to cholinesterase inhibition, some derivatives also act as inhibitors of F16BPase, an enzyme involved in gluconeogenesis. This activity is particularly relevant for metabolic disorders such as type 2 diabetes. Compounds derived from this compound have been identified as promising leads due to their selective inhibition profiles and lower toxicity compared to existing treatments .
Table 2: F16BPase Inhibition Activity of Selected Derivatives
Compound | IC₅₀ (µM) | EGFR Inhibition Activity |
---|---|---|
11 | 0.15 | Low |
12 | >100 | None |
13 | 0.50 | Moderate |
Study on Cholinesterase Inhibition
A study conducted by Rosini et al. (2006) synthesized various derivatives and evaluated their AChE and butyrylcholinesterase (BChE) inhibition activities using Ellman's method. The results indicated that while some compounds displayed high selectivity towards AChE over BChE, others showed potential for dual inhibition .
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and the active sites of AChE. These studies suggest that specific structural features within the cyclopenta[b]quinoline framework enhance binding affinity and selectivity towards AChE .
Properties
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-2,4,6,8H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBRPJJJIRIALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3N=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311164 | |
Record name | 2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-06-3 | |
Record name | 5661-06-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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